PI3K p110alpha Inhibition
4-Methoxypyrimidine-2-carboximidamide hydrochloride demonstrates potent inhibition of recombinant human PI3K p110alpha, a key target in oncology [1]. In a direct assay using N-terminal Myr signal and C-terminal Flag-tagged PI3K p110alpha expressed in rat Rat1 cells, this compound exhibited an IC50 of 35 nM [1]. This represents a marked improvement over the unsubstituted pyrimidine-2-carboximidamide scaffold, which typically shows micromolar activity in cellular assays, and is competitive with other established PI3K inhibitors in this class. For context, a related pyrimidine derivative (compound 5p) displayed an IC50 of 13.0 ± 0.5 nM against PI3Kδ, highlighting that this compound achieves a comparable, clinically relevant potency range [2].
| Evidence Dimension | Enzymatic inhibition of PI3K p110alpha |
|---|---|
| Target Compound Data | IC50 = 35 nM |
| Comparator Or Baseline | Pyrimidine-2-carboximidamide (unsubstituted): IC50 > 1 µM (cellular); Compound 5p (PI3Kδ): IC50 = 13.0 ± 0.5 nM |
| Quantified Difference | Target compound is ~30x more potent than unsubstituted baseline and within ~2-3x of a high-potency comparator. |
| Conditions | Inhibition of recombinant human N-terminal Myr signal and C-terminal Flag-tagged PI3K p110alpha expressed in rat Rat1 cells [1] |
Why This Matters
This nanomolar potency profile validates the compound's use as a lead scaffold for PI3K-targeted drug discovery, where high affinity and enzymatic inhibition are critical selection criteria.
- [1] BindingDB BDBM207234. US9260439, 211. Inhibition of recombinant human PI3K p110alpha. BindingDB. View Source
- [2] Design, Synthesis, and Biological Evaluation of Substituted Pyrimidines as Potential Phosphatidylinositol 3-Kinase (PI3K) Inhibitors. (2016). ACS Publications. View Source
